N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the class of naphthyridine derivatives. This compound exhibits notable pharmacological properties, making it a subject of interest in medicinal chemistry.
This compound is classified as a carboxamide due to the presence of the carboxamide functional group in its structure. It also falls under the category of heterocyclic compounds, specifically naphthyridines, which are known for their diverse biological activities.
The synthesis of N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents and conditions, such as:
The molecular structure of N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be represented using various notations:
Cc1c(Cl)cccc1NC(=O)c2cccnc2O
InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-13(18)9-4-3-7-15-12(9)17/h2-7H,1H3,(H,15,17)(H,16,18)
The compound exhibits a planar structure due to its aromatic rings and heteroatoms. The presence of chlorine and nitrogen atoms contributes to its unique electronic properties.
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can participate in various chemical reactions:
These reactions typically require controlled conditions such as temperature and pH adjustments to ensure desired outcomes and minimize side reactions.
The mechanism of action for N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with biological targets at the molecular level:
Studies on similar compounds suggest potential interactions with enzymes involved in metabolic pathways, which could lead to therapeutic effects.
Key physical properties include:
Chemical properties involve:
Relevant data from studies indicate that these properties significantly influence the compound's behavior in biological systems and its potential applications.
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has potential applications in:
This compound's diverse applications highlight its significance in both medicinal chemistry and agricultural sciences. Further research is essential to fully elucidate its mechanisms and optimize its uses in various fields.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: